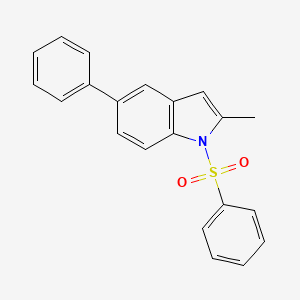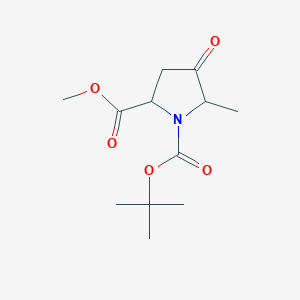
1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H17NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methyl-4-oxopyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The compound is purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .
科学的研究の応用
1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate: A closely related compound with similar structural features.
1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: Another derivative with slight variations in the functional groups.
Uniqueness
1-tert-Butyl2-methyl5-methyl-4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C12H19NO5 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 5-methyl-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7-9(14)6-8(10(15)17-5)13(7)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3 |
InChIキー |
CXNIAQWABAOXKO-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)CC(N1C(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
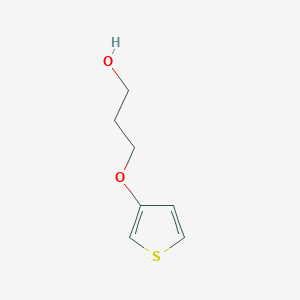
![2-[1-(1H-imidazol-4-yl)-ethyl]-6-methyl-pyridine](/img/structure/B8543521.png)
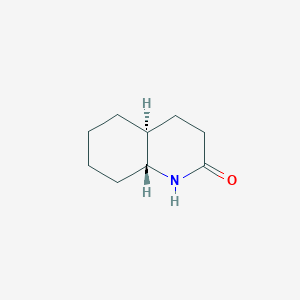
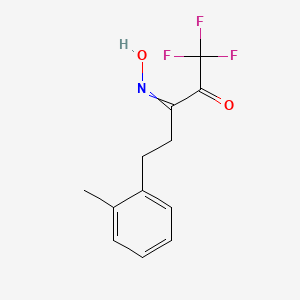
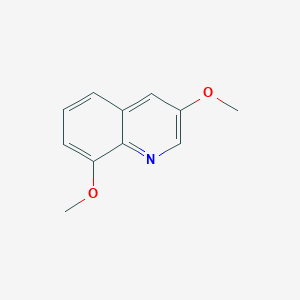
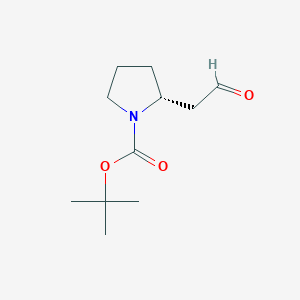
![2-Fluoro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyridine](/img/structure/B8543563.png)
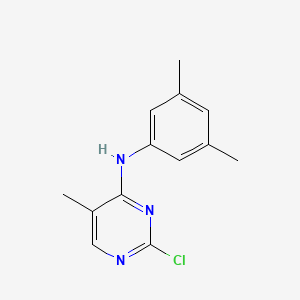
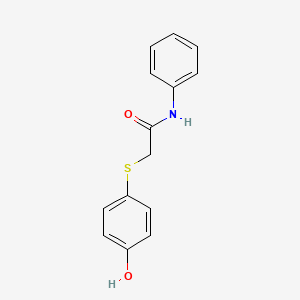
![5-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}thiophene-2-carboxylic acid](/img/structure/B8543584.png)
![Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester](/img/structure/B8543589.png)
![N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8543590.png)
![7-Nitro-[1,2]naphthoquinone](/img/structure/B8543601.png)
